2-Bromo-5-nitrothiazole
Overview
Description
2-Bromo-5-nitrothiazole is a heterocyclic compound with the molecular formula C3HBrN2O2S. It is characterized by a thiazole ring substituted with a bromine atom at the second position and a nitro group at the fifth position. This compound is known for its pale-yellow color and pyridine-like odor . It is widely used as a building block in organic synthesis and as an intermediate in the production of various chemicals .
Scientific Research Applications
2-Bromo-5-nitrothiazole has a wide range of applications in scientific research, including:
Safety and Hazards
2-Bromo-5-nitrothiazole is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-nitrothiazole can be synthesized through the nitration of 2-bromothiazole. The nitration reaction typically involves the use of a mixture of concentrated nitric acid and concentrated sulfuric acid as nitrating agents . The reaction proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the fifth position of the thiazole ring.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process. The reaction is scaled up, and the conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-nitrothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution Reactions: Triethylamine, cuprous bromide, and butanol are commonly used reagents for substitution reactions.
Reduction Reactions: Sodium borohydride and hydrogen gas are typical reducing agents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or sodium perborate are used for oxidation reactions.
Major Products Formed:
Substitution Reactions: Substituted thiazoles with various functional groups.
Reduction Reactions: 2-Amino-5-nitrothiazole.
Oxidation Reactions: Sulfoxides and sulfones.
Mechanism of Action
The mechanism of action of 2-Bromo-5-nitrothiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components . This property makes it a potential candidate for targeting hypoxic tumor cells in cancer therapy. Additionally, the compound’s ability to interact with nucleophiles and undergo substitution reactions contributes to its diverse biological activities .
Comparison with Similar Compounds
- 2-Amino-5-nitrothiazole
- 2-Chloro-5-nitrothiazole
- 2-Methyl-5-nitrothiazole
Comparison: 2-Bromo-5-nitrothiazole is unique due to the presence of both a bromine atom and a nitro group on the thiazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Similarly, 2-Chloro-5-nitrothiazole and 2-Methyl-5-nitrothiazole have different substituents, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
2-bromo-5-nitro-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrN2O2S/c4-3-5-1-2(9-3)6(7)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIJFZVZXZQFDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062804 | |
Record name | Thiazole, 2-bromo-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-48-8 | |
Record name | 2-Bromo-5-nitrothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3034-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazole, 2-bromo-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-5-nitrothiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91531 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiazole, 2-bromo-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiazole, 2-bromo-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-nitro-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.298 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and basic chemical information of 2-Bromo-5-nitrothiazole?
A1: this compound is a heterocyclic compound with the molecular formula C3HBrN2O2S. It has a molecular weight of 207.01 g/mol. The structure consists of a thiazole ring substituted with a bromine atom at the 2-position and a nitro group at the 5-position. While specific spectroscopic data may vary based on the solvent and conditions, general characterization can be achieved through techniques like NMR and IR spectroscopy. []
Q2: Has this compound been used in the development of other compounds?
A4: Yes, this compound serves as a valuable starting material in organic synthesis. For instance, it is used in the preparation of Disperse Blue 360, a commercially important azo dye. The synthesis involves a four-step process: nitration, hydrazination, amination, and finally, oxidation of the intermediate 2-[[4-(diethylamino)-2-methylphenyl]diamine]-5-nitrothiazole to yield Disperse Blue 360. [] This highlights the versatility of this compound as a building block in the synthesis of more complex molecules with potential applications in various fields.
Q3: Are there computational studies on this compound?
A5: Yes, computational chemistry techniques have been employed to study this compound. Studies have used methods like Density Functional Theory (DFT) calculations to investigate its vibrational properties, molecular orbitals (HOMO-LUMO), and natural bond orbital (NBO) analysis. [] Such computational studies can provide valuable insights into the electronic structure, reactivity, and other physico-chemical properties of the compound.
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